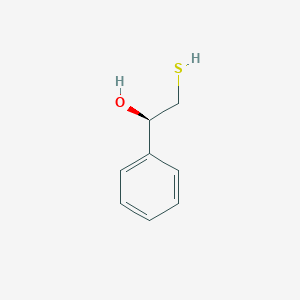
(1R)-1-Phenyl-2-sulfanylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-Phenyl-2-sulfanylethan-1-ol is an organic compound characterized by the presence of a phenyl group attached to a sulfanyl-ethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenyl-2-sulfanylethan-1-ol typically involves the reaction of phenylacetaldehyde with thiol compounds under controlled conditions. One common method is the reduction of phenylacetaldehyde using sodium borohydride in the presence of a thiol, which results in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-Phenyl-2-sulfanylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-Phenyl-2-sulfanylethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R)-1-Phenyl-2-sulfanylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-Phenyl-2-hydroxyethan-1-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
(1R)-1-Phenyl-2-aminoethan-1-ol: Contains an amino group instead of a sulfanyl group.
Uniqueness
(1R)-1-Phenyl-2-sulfanylethan-1-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.
Propiedades
Fórmula molecular |
C8H10OS |
|---|---|
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
(1R)-1-phenyl-2-sulfanylethanol |
InChI |
InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1 |
Clave InChI |
GADYZKYNBSDWMQ-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](CS)O |
SMILES canónico |
C1=CC=C(C=C1)C(CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


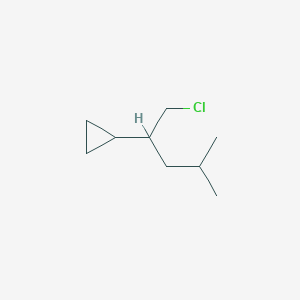
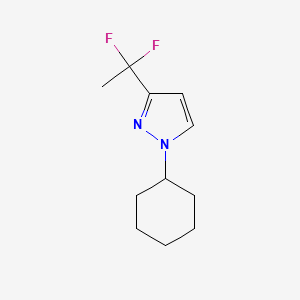
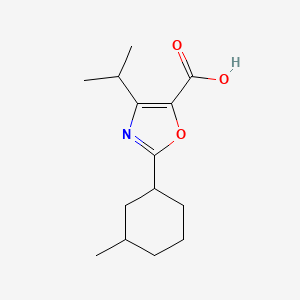
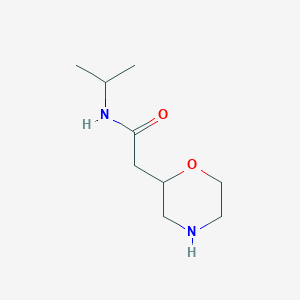
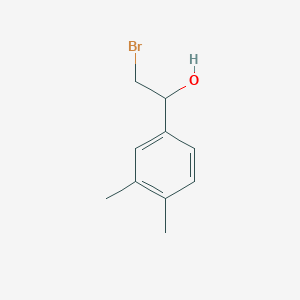
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
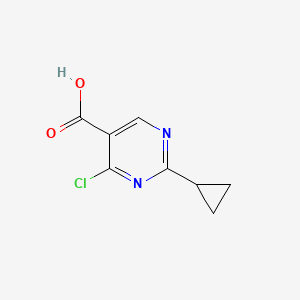
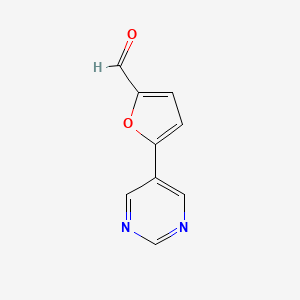
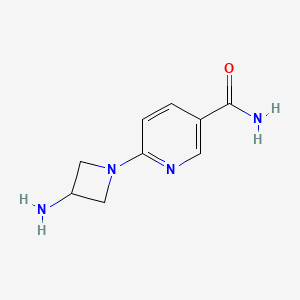
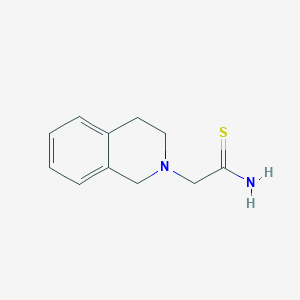
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
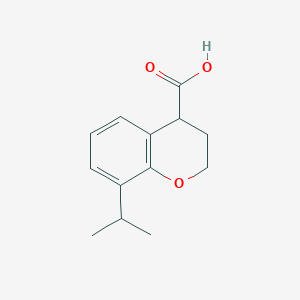
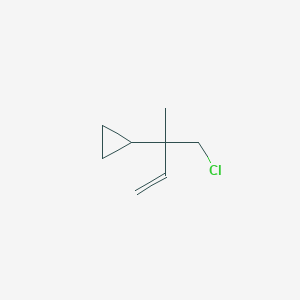
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
